molecular formula C8H3F2IO4 B14758437 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid CAS No. 320-79-6

4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid

Cat. No.: B14758437
CAS No.: 320-79-6
M. Wt: 328.01 g/mol
InChI Key: GJNUSOINLDZGDG-UHFFFAOYSA-N
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Description

4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid is an aromatic compound with the molecular formula C8H3F2IO4. It contains two fluorine atoms, one iodine atom, and two carboxylic acid groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, such as 4,6-difluorobenzene-1,3-dicarboxylic acid, using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atoms. In coupling reactions, the compound acts as an electrophile, forming new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

    1,3-Difluoro-5-iodobenzene: Similar structure but lacks the carboxylic acid groups.

    4,6-Difluoro-5-bromobenzene-1,3-dicarboxylic acid: Similar structure with bromine instead of iodine.

    4,6-Difluoro-5-chlorobenzene-1,3-dicarboxylic acid: Similar structure with chlorine instead of iodine.

Uniqueness: 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and electronic properties. The combination of these halogens with carboxylic acid groups makes it a versatile intermediate for various chemical transformations .

Properties

CAS No.

320-79-6

Molecular Formula

C8H3F2IO4

Molecular Weight

328.01 g/mol

IUPAC Name

4,6-difluoro-5-iodobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H3F2IO4/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1H,(H,12,13)(H,14,15)

InChI Key

GJNUSOINLDZGDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)I)F)C(=O)O

Origin of Product

United States

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